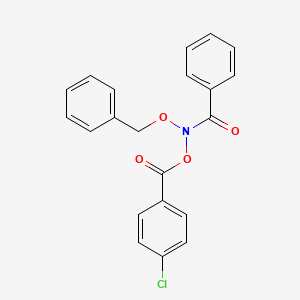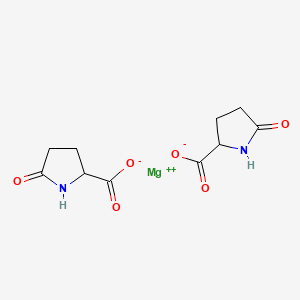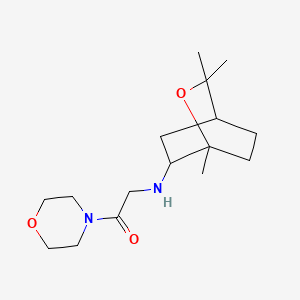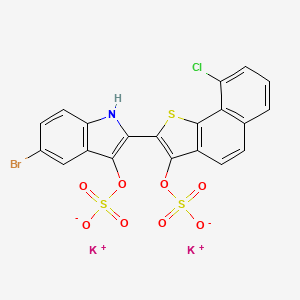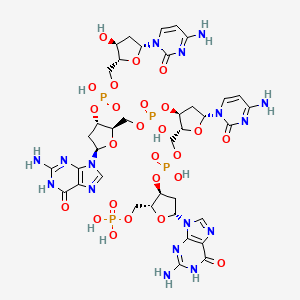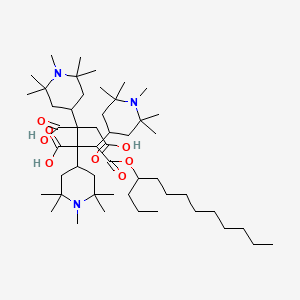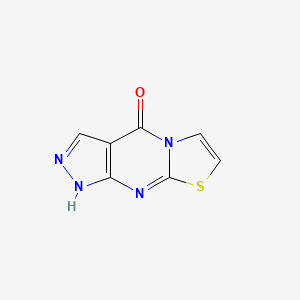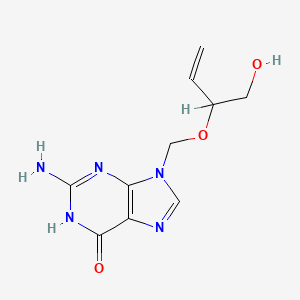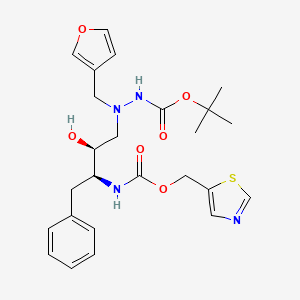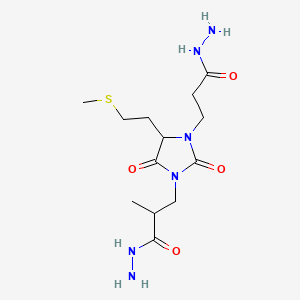
alpha1-Methyl-4-(2-(methylthio)ethyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Tridecylamine can be synthesized through the alkylation of ammonia with tridecyl chloride under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a catalyst like sodium or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the amine.
Industrial Production Methods
In industrial settings, Tridecylamine is produced through a continuous process involving the reaction of tridecyl chloride with ammonia in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to distillation to separate the desired amine from any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Tridecylamine undergoes various chemical reactions, including:
Oxidation: Tridecylamine can be oxidized to form tridecylamine oxide.
Reduction: It can be reduced to form tridecylamine hydrochloride.
Substitution: Tridecylamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and appropriate solvents like dichloromethane or toluene are used under reflux conditions.
Major Products
Oxidation: Tridecylamine oxide.
Reduction: Tridecylamine hydrochloride.
Substitution: Secondary and tertiary amines.
科学研究应用
Tridecylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of surfactants and emulsifiers for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
作用机制
Tridecylamine exerts its effects primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in applications such as emulsification and surfactant production. Additionally, Tridecylamine can act as a nucleophile in chemical reactions, participating in various substitution and addition reactions.
相似化合物的比较
Similar Compounds
Dodecylamine: Another long-chain alkylamine with similar properties but a shorter carbon chain.
Tetradecylamine: Similar to Tridecylamine but with a longer carbon chain.
Hexadecylamine: A long-chain alkylamine with even more extended hydrophobic properties.
Uniqueness
Tridecylamine is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly effective in applications requiring moderate lipophilicity and chemical reactivity, such as in the production of emulsifiers and flotation agents .
属性
CAS 编号 |
88122-31-0 |
|---|---|
分子式 |
C13H24N6O4S |
分子量 |
360.44 g/mol |
IUPAC 名称 |
3-[3-(3-hydrazinyl-3-oxopropyl)-4-(2-methylsulfanylethyl)-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C13H24N6O4S/c1-8(11(21)17-15)7-19-12(22)9(4-6-24-2)18(13(19)23)5-3-10(20)16-14/h8-9H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21) |
InChI 键 |
OUKWFLVXMRCNMD-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C(=O)C(N(C1=O)CCC(=O)NN)CCSC)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



